REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8]S(C)(=O)=O)[C:5](I)=[CH:4][N:3]=1.[C:14]([C:16]1[CH:17]=[N:18][N:19](C(OC(C)(C)C)=O)[CH:20]=1)#[CH:15].C(N(CC)CC)C.C1CCN2C(=NCCC2)CC1.[NH4+].[Cl-]>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:15]=[C:14]([C:16]3[CH:17]=[N:18][NH:19][CH:20]=3)[NH:8][C:6]=2[CH:7]=1 |f:4.5,^1:55,74|
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Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)NS(=O)(=O)C)I
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Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
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C(#C)C=1C=NN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
521 μL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
23.3 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
7.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Type
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CUSTOM
|
Details
|
stirred at this temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the microwave vial was placed in an oil-bath
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Type
|
CUSTOM
|
Details
|
preheated at 100° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at this temperature for an additional 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
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Type
|
WASH
|
Details
|
The combined organics were washed with brine (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with dichloromethane (8.0 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=N1)C=C(N2)C=2C=NNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.129 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |